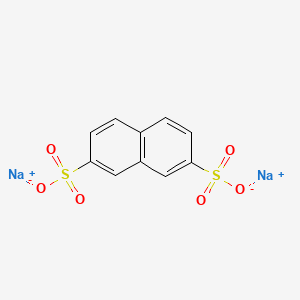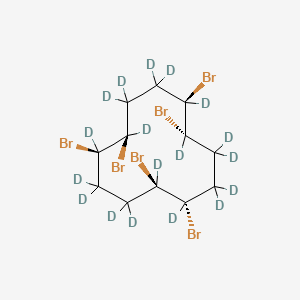
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane is a highly brominated compound known for its flame-retardant properties. This compound is part of the hexabromocyclododecane (HBCD) family, which is widely used in various industrial applications to enhance fire resistance in materials such as polystyrene foam used in building insulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane involves the bromination of cyclododecane. The reaction typically requires a brominating agent such as bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous bromination in large reactors, ensuring consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane primarily undergoes substitution reactions due to the presence of multiple bromine atoms. These reactions can be facilitated by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) .
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out in polar solvents like water or alcohols under mild to moderate temperature conditions .
Major Products
The major products formed from these reactions include partially debrominated derivatives and substituted cyclododecane compounds, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane has several scientific research applications:
Mecanismo De Acción
The flame-retardant mechanism of (1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire . The compound’s molecular targets include the reactive intermediates in the combustion process, effectively reducing the flammability of the material it is applied to .
Comparación Con Compuestos Similares
Similar Compounds
Hexabromocyclododecane (HBCD): A closely related compound with similar flame-retardant properties.
Polybrominated diphenyl ethers (PBDEs): Another class of brominated flame retardants used in various applications.
Tetrabromobisphenol A (TBBPA): A brominated flame retardant commonly used in electronics.
Uniqueness
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane is unique due to its high degree of bromination and deuteration, which enhances its stability and effectiveness as a flame retardant. Its specific stereochemistry also contributes to its distinct properties compared to other brominated compounds .
Propiedades
Fórmula molecular |
C12H18Br6 |
|---|---|
Peso molecular |
659.8 g/mol |
Nombre IUPAC |
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane |
InChI |
InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D,10D,11D,12D |
Clave InChI |
DEIGXXQKDWULML-AEEJMBFOSA-N |
SMILES isomérico |
[2H][C@]1([C@](C(C([C@@]([C@](C(C([C@@]([C@@](C(C1([2H])[2H])([2H])[2H])([2H])Br)([2H])Br)([2H])[2H])([2H])[2H])([2H])Br)([2H])Br)([2H])[2H])([2H])[2H])([2H])Br)Br |
SMILES canónico |
C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13414563.png)


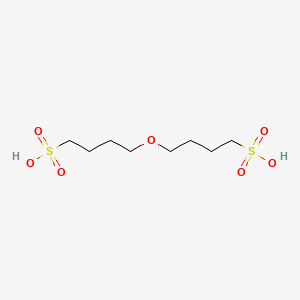
![(3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13414584.png)
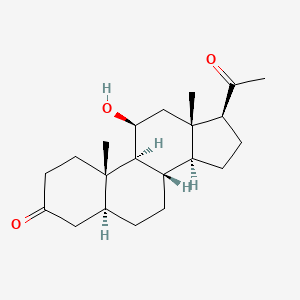

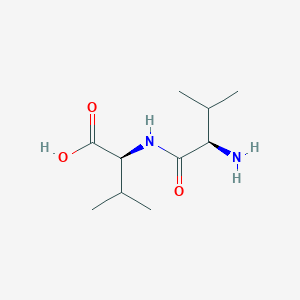
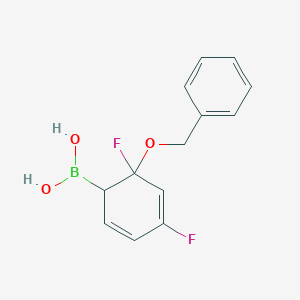
![dipotassium;(2S,3S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414597.png)
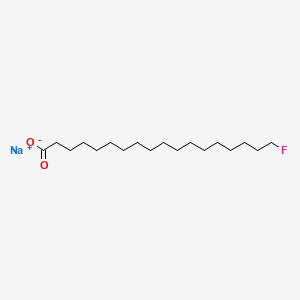
![N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13414624.png)
![N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine](/img/structure/B13414627.png)
